molecular formula C11H22N2O2 B1278535 (3R,5S)-rel-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate CAS No. 1152111-14-2

(3R,5S)-rel-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate

Cat. No. B1278535
M. Wt: 214.3 g/mol
InChI Key: NUZXPHIQZUYMOR-DTORHVGOSA-N
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Description

(3R,5S)-rel-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as (R,R)-TBDMS and is a chiral auxiliary that is used in asymmetric synthesis. The compound has a unique structure that makes it an ideal candidate for various applications in the field of organic chemistry.

Scientific Research Applications

1. As a Chiral Auxiliary in Organic Synthesis

(3R,5S)-rel-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate serves as a chiral auxiliary in organic synthesis. It has been utilized for its effectiveness in enantiomerically pure compound synthesis, such as 2-methyl-3-phenylpropanoic acid, through processes like benzylation of Zn-enolates. Moreover, this compound finds use in oxidative coupling reactions and dipeptide syntheses, showcasing its versatility in stereoselective transformations (Studer, Hintermann, & Seebach, 1995).

2. In Biosynthesis of Key Pharmaceutical Intermediates

The compound plays a critical role in the biosynthesis of key intermediates for the synthesis of statin drugs like atorvastatin and rosuvastatin. Notably, carbonyl reductase exhibits substantial activity towards a related compound, tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate, for synthesizing (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, a vital intermediate. Innovative approaches involving mono and biphasic media have been explored to enhance the yield and efficiency of this biosynthesis process (Liu et al., 2018).

3. In Synthesis of Diverse Piperidine Derivatives

This compound is pivotal in the synthesis of diverse piperidine derivatives, which are essential in various chemical transformations. For instance, reactions involving tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone lead to the production of tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates. These synthons are promising for the preparation of various piperidine derivatives, highlighting the compound's role in expanding the chemical repertoire for synthetic applications (Moskalenko & Boev, 2014).

properties

IUPAC Name

tert-butyl (3S,5R)-3,5-dimethylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8-6-13(7-9(2)12-8)10(14)15-11(3,4)5/h8-9,12H,6-7H2,1-5H3/t8-,9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUZXPHIQZUYMOR-DTORHVGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(N1)C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](N1)C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70445383
Record name (3S,5R)-TERT-BUTYL 3,5-DIMETHYLPIPERAZINE-1-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70445383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,5S)-rel-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate

CAS RN

1152111-14-2, 129779-30-2
Record name (3S,5R)-TERT-BUTYL 3,5-DIMETHYLPIPERAZINE-1-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70445383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl (3R,5S)-3,5-dimethylpiperazine-1-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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